5-Butyl-3-methylfuran-2(5H)-one

Description

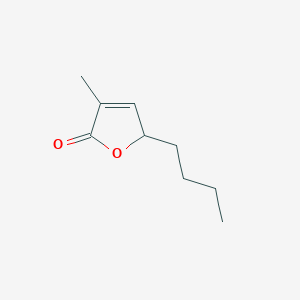

5-Butyl-3-methylfuran-2(5H)-one is a furanone derivative characterized by a γ-lactone structure with a butyl group at the C5 position and a methyl group at the C3 position. Furanones are heterocyclic compounds widely studied for their diverse applications in pharmaceuticals, agrochemicals, and fragrances. For example, compounds like 5-ethyl and 5-isopropyl furanones (e.g., compounds 9 and 10 in ) are synthesized via allylation or nucleophilic substitution under inert atmospheres, yielding products with 52–60% efficiency after purification .

Properties

CAS No. |

53230-21-0 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-butyl-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

CALDSAJHVNPFKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C=C(C(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-butyl-3-methylpent-2-en-4-one. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Butyl-3-methylfuran-2(5H)-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Various substitution reactions can occur at the furan ring, leading to the formation of different substituted furans.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated furans.

Scientific Research Applications

Chemistry: 5-Butyl-3-methylfuran-2(5H)-one is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of furanoid fatty acids with biological membranes and enzymes.

Industry: In the industrial sector, this compound can be used as a flavoring agent or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Butyl-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in various chemical reactions, leading to the modulation of biological pathways. The butyl and methyl groups can influence the compound’s lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

Key Research Findings

Hydroxy groups (e.g., in 5-hydroxy-4-methylfuran-2(5H)-one) increase polarity and hydrogen-bonding capacity, making such compounds more water-soluble but less thermally stable than non-hydroxylated analogs .

Synthetic Challenges :

- Introducing bulky substituents (e.g., isopropyl or phenyl groups) often requires inert conditions (e.g., N₂ atmosphere) and careful temperature control to avoid side reactions .

- Hydroxylation at C3 or C5 (as in ) typically involves oxidation steps, which may reduce overall yield due to overoxidation risks .

Biological and Industrial Applications: Hydroxy-substituted furanones (e.g., 5-hydroxy-4-methylfuran-2(5H)-one) are explored as antioxidants and flavoring agents, whereas alkylated variants like 5-butyl-3-methylfuran-2(5H)-one may serve as intermediates in fragrance synthesis . Aryl amino and phenyl derivatives (e.g., and ) show promise in medicinal chemistry, targeting enzymes or microbial pathogens .

Critical Analysis of Divergent Data

- Yield Variability: The 52% yield for compound 9 () contrasts with higher yields (70–85%) reported for simpler furanones in other studies, emphasizing the complexity of multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.